Uracil-5-boronic acid
Overview
Description
Uracil-5-boronic acid is a boronic acid derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a boronic acid group at the 5-position of the uracil ring.
Mechanism of Action
Target of Action
Uracil-5-boronic acid (U5BA) is primarily targeted towards enzymes and receptors . It binds to the active site of these targets, effectively impeding their ability to interact with their substrates . This results in the inhibition of their activity . Moreover, U5BA exhibits an affinity for binding to DNA and RNA .
Mode of Action
The mode of action of U5BA involves its binding to the active site of enzymes and receptors . This binding event obstructs the ability of these targets to interact with their substrates, leading to the inhibition of their activity . Furthermore, U5BA can bind to DNA and RNA, thereby obstructing their transcription and translation processes .
Biochemical Pathways
U5BA exerts its modulatory effects on biochemical pathways through its multifaceted interactions . By binding to enzymes, receptors, DNA, and RNA, it can influence various biochemical pathways . .
Result of Action
The result of U5BA’s action is the inhibition of the activity of its target enzymes and receptors . This inhibition can lead to changes in the function of these targets and potentially disrupt the normal biochemical pathways in which they are involved . Additionally, by binding to DNA and RNA, U5BA can obstruct their transcription and translation processes .
Action Environment
The action environment of U5BA can influence its action, efficacy, and stability. It is known that U5BA is slightly soluble in water , which could potentially influence its distribution and action in aqueous biological environments
Biochemical Analysis
Biochemical Properties
Uracil-5-boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes and receptors. It binds to the active sites of enzymes and receptors, impeding their interaction with substrates and thereby inhibiting their activity . Additionally, this compound exhibits an affinity for binding to DNA and RNA, obstructing transcription and translation processes . This compound’s interactions with biomolecules make it a versatile tool in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to DNA and RNA, it can modulate gene expression and affect the stability of nucleic acids . This compound’s impact on cell signaling pathways can lead to alterations in cellular functions, such as proliferation and apoptosis. Furthermore, this compound’s interactions with enzymes can influence metabolic pathways, affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, inhibiting their activity by preventing substrate interaction . Additionally, this compound can bind to DNA and RNA, obstructing transcription and translation processes . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its stability may be affected by environmental conditions, such as temperature and pH, which can influence its degradation rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant alterations in cellular processes . Toxic or adverse effects may occur at high doses, highlighting the importance of determining the optimal dosage for experimental purposes . Studies have shown that this compound can influence metabolic pathways and gene expression in a dose-dependent manner .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting enzyme activity and altering gene expression . Its interactions with enzymes involved in pyrimidine metabolism highlight its role in modulating biochemical pathways . Additionally, this compound’s impact on metabolic pathways can influence cellular functions and overall metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine its availability for biochemical reactions and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it determines its interactions with biomolecules and its impact on cellular processes . Studies have shown that this compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uracil-5-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Uracil-5-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated uracil derivatives.
Substitution: Various substituted uracil derivatives, depending on the nature of the coupling partner.
Scientific Research Applications
Uracil-5-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyrimidine-5-boronic acid
- 1H-Indazole-5-boronic acid
- 2-Aminopyrimidine-5-boronic acid
- 5-Chloropyridine-2-boronic acid
Comparison: Uracil-5-boronic acid is unique due to its specific structure, which combines the properties of uracil with the reactivity of boronic acids. This combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Compared to other boronic acids, this compound offers distinct advantages in terms of its ability to interact with nucleic acids and enzymes, making it particularly valuable in biochemical and medicinal research .
Properties
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJOCQTIVCDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)NC1=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292443 | |
Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70523-22-7 | |
Record name | 70523-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70523-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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